molecular formula C13H17ClN2O3 B13931135 Tert-butyl 3-chloro-2-hydroxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate

Tert-butyl 3-chloro-2-hydroxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate

Cat. No.: B13931135
M. Wt: 284.74 g/mol
InChI Key: WPDMXVHDUIVSHG-UHFFFAOYSA-N
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Description

tert-butyl 3-chloro-2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate: is a synthetic organic compound that belongs to the class of naphthyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-chloro-2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-butyl ester group: This step often involves esterification reactions using tert-butyl alcohol and suitable catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:

    Use of continuous flow reactors: To improve reaction efficiency and scalability.

    Optimization of reaction conditions: Such as temperature, pressure, and solvent choice to enhance the overall process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 3-chloro-2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: Where the chlorine atom can be replaced by other nucleophiles.

    Reduction reactions: To reduce the oxo group to a hydroxyl group.

    Oxidation reactions: To further oxidize the compound to different oxidation states.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: For studying its biological activity and potential as a drug candidate.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-chloro-2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 3-chloro-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate
  • tert-butyl 3-chloro-2-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate

Uniqueness

tert-butyl 3-chloro-2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate is unique due to its specific naphthyridine core structure, which can impart distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C13H17ClN2O3

Molecular Weight

284.74 g/mol

IUPAC Name

tert-butyl 3-chloro-2-oxo-1,5,6,8-tetrahydro-1,7-naphthyridine-7-carboxylate

InChI

InChI=1S/C13H17ClN2O3/c1-13(2,3)19-12(18)16-5-4-8-6-9(14)11(17)15-10(8)7-16/h6H,4-5,7H2,1-3H3,(H,15,17)

InChI Key

WPDMXVHDUIVSHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NC(=O)C(=C2)Cl

Origin of Product

United States

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